tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate
CAS No.: 646533-93-9
Cat. No.: VC16891079
Molecular Formula: C16H20O3
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646533-93-9 |
|---|---|
| Molecular Formula | C16H20O3 |
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | tert-butyl 4-methyl-3-oxo-5-phenylpent-4-enoate |
| Standard InChI | InChI=1S/C16H20O3/c1-12(10-13-8-6-5-7-9-13)14(17)11-15(18)19-16(2,3)4/h5-10H,11H2,1-4H3 |
| Standard InChI Key | FUCCASLXBRXKSZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC1=CC=CC=C1)C(=O)CC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a pent-4-enoate backbone with critical functional groups:
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A tert-butyl ester at the C1 position, providing steric bulk and stabilizing the ester moiety.
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A phenyl group at the C5 position, contributing aromaticity and influencing electronic properties.
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A 3-oxo (keto) group and a 4-methyl substituent, creating a conjugated enone system capable of keto-enol tautomerism.
This arrangement confers distinct reactivity, particularly in cycloaddition and conjugate addition reactions, which are exploited in complex molecule synthesis .
Comparative Analysis with Related Esters
tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate shares structural similarities with other α,β-unsaturated esters but differs in substituent placement:
| Compound | Key Structural Differences | Reactivity Profile |
|---|---|---|
| Methyl acrylate | Lacks aromatic and bulky tert-butyl groups | Less stabilized toward nucleophiles |
| tert-Butyl cinnamate | Phenyl group at C2 instead of C5 | Altered conjugation patterns |
| 4-Phenylpent-4-enoate analogs | Absence of 3-oxo and 4-methyl groups | Reduced tautomerization potential |
The tert-butyl group enhances solubility in nonpolar solvents, while the phenyl and enone systems enable π-π stacking and redox activity .
Synthesis Methodologies
General Synthetic Routes
The synthesis of tert-butyl 4-methyl-3-oxo-5-phenylpent-4-enoate involves three key stages:
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Enolate Formation: Deprotonation of a tert-butyl ester precursor using strong bases like lithium diisopropylamide (LDA) or sodium hydride.
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Aldol Condensation: Reaction with aromatic aldehydes to form the α,β-unsaturated keto-ester backbone .
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Workup and Purification: Chromatographic separation (e.g., silica gel with pentane/ether eluents) to isolate isomers and remove byproducts .
Representative Procedure from LiCl-Mediated Olefination :
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Reagents: Anhydrous LiCl (1.5 eq), phosphopropionate (1.5 eq), DBU (1.5 eq), aldehyde (1 eq).
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Conditions: Dry acetonitrile, 0°C to room temperature, inert atmosphere.
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Key Steps:
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Base-induced deprotonation generates a reactive enolate.
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Aldehyde addition triggers β-keto-ester formation via conjugate addition.
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Quenching with and extraction with diethyl ether yields the crude product.
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Yield: 59–72% after chromatography .
Nickel-Catalyzed Enantioselective Modifications
Recent advances employ nickel catalysts for asymmetric Nazarov cyclization, enabling access to chiral derivatives:
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Catalyst System: Ni(ClO) with bis(oxazoline) ligands.
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Conditions: THF, -78°C, 12–24 hours.
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Outcome: Enantiomeric excess (ee) up to 92% for cyclopentenone products .
This method highlights the compound’s utility in stereocontrolled synthesis of bioactive molecules.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl):
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δ 7.79 (s, 1H, vinyl proton)
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δ 7.42–7.27 (m, 10H, aromatic protons)
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δ 2.20 (d, Hz, 3H, methyl group)
13C NMR (100 MHz, CDCl):
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δ 198.2 (keto carbonyl)
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δ 164.3 (ester carbonyl)
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δ 142.2–128.4 (aromatic carbons)
Infrared (IR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Applications in Organic Synthesis
Building Block for Heterocycles
The enone system undergoes cyclization to form:
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Cyclopentenones: Via Nazarov cyclization under acidic conditions .
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Pyrrolidines: Through [3+2] cycloaddition with azomethine ylides.
Pharmaceutical Intermediates
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